[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Description
Chemical Identity and Nomenclature
This compound is identified by the Chemical Abstracts Service (CAS) registry number 672309-97-6. The compound has a molecular formula of C14H21ClN2 and a molecular weight of 252.78 grams per mole. Structurally, this compound features a central carbon atom bonded to a 4-chlorophenyl group, a methylamine group, and a propyl chain that connects to a pyrrolidine ring.
Several alternative names exist for this compound in chemical databases and literature, including:
- 1-Pyrrolidinepropanamine, α-(4-chlorophenyl)-N-methyl-
- 1-(4-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine
- 1-(4-CHLOROPHENYL)-N-METHYL-3-(PYRROLIDIN-1-YL)PROPAN-1-AMINE
The compound can be visualized as having four distinct structural components:
- A 4-chlorophenyl group (an aromatic ring with a chlorine atom at the para position)
- A tertiary carbon center serving as the attachment point
- A methylamine group (secondary amine)
- A 3-carbon linker connected to a pyrrolidine ring system
The molecular database information for this compound is summarized in the following table:
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Registry Number | 672309-97-6 |
| Molecular Formula | C14H21ClN2 |
| Molecular Weight | 252.78 g/mol |
| MDL Number | MFCD03426422 |
Historical Context of Pyrrolidine-Containing Amines in Medicinal Chemistry
Pyrrolidine and its derivatives have long held a position of prominence in medicinal chemistry. The five-membered pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists in the development of compounds for treating various human diseases. The significant interest in this saturated scaffold is enhanced by several key characteristics that make it particularly valuable in drug design.
First, pyrrolidine offers efficient exploration of pharmacophore space due to its sp³-hybridization. Unlike planar aromatic structures, the pyrrolidine ring contributes to the three-dimensional shape of molecules, a feature increasingly recognized as important in modern drug discovery. This non-planarity creates what researchers refer to as "pseudorotation," allowing for increased three-dimensional coverage and conformational flexibility.
Second, the pyrrolidine ring contributes to the stereochemistry of molecules, offering multiple chiral centers that can be specifically tailored for target selectivity. The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins. This stereochemical diversity is a valuable tool in fine-tuning the pharmacological properties of potential drug candidates.
Historically, pyrrolidine-containing compounds have found applications across a wide spectrum of therapeutic areas. The pyrrolidine ring structure is present in numerous natural alkaloids including nicotine and hygrine. Many naturally occurring amino acids, such as proline and hydroxyproline, are also structurally derivatives of pyrrolidine, underscoring the biological relevance of this scaffold.
In the pharmaceutical realm, pyrrolidine serves as a foundational element in various commercial drugs. For instance, procyclidine, an anticholinergic agent principally used for the treatment of drug-induced parkinsonism, akathisia, and acute dystonia, incorporates a pyrrolidine ring as a key structural feature. Similarly, rolipram, which was developed as a selective phosphodiesterase-4 inhibitor by Schering AG in the early 1990s, contains a pyrrolidine-derived structure. Although rolipram itself was discontinued after clinical trials due to its narrow therapeutic window, it served as an important prototype molecule that informed numerous subsequent drug discovery efforts.
The pyrrolidine structure also forms the basis for the racetam compounds, a class of nootropic agents that includes piracetam. These compounds have been investigated for potential benefits in cognitive enhancement and neurological disorders.
Recent research has expanded the application of pyrrolidine-containing compounds beyond traditional therapeutic areas. Advanced pyrrolidine-carbamate self-immolative spacers have been engineered with tertiary amine handles to accelerate spacer cyclization for controlled drug release applications. These innovations demonstrate the continuing evolution of pyrrolidine chemistry in drug delivery systems.
The versatility of pyrrolidine as a scaffold is further highlighted by the diverse synthetic strategies employed to create functionalized pyrrolidine derivatives. These include ring construction from various cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, such as proline derivatives. More recently, novel approaches such as ring contraction of pyridines to afford pyrrolidine derivatives have been developed, demonstrating continued innovation in synthetic methodologies for accessing these valuable structures.
The compound this compound represents one example in the broad landscape of pyrrolidine-containing amines. While specific historical information about this particular compound is limited in the provided search results, it belongs to a chemical class with established significance in medicinal chemistry research.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-16-14(8-11-17-9-2-3-10-17)12-4-6-13(15)7-5-12/h4-7,14,16H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBYEDLGYDDTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCN1CCCC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374055 | |
| Record name | [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672309-97-6 | |
| Record name | [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Chlorophenyl derivatives (e.g., 4-chlorobenzyl amine or 4-chlorophenyl methyl amine)
- Pyrrolidine or protected pyrrolidine derivatives
- Propylamine or suitable alkylating agents such as haloalkanes (chloropropyl derivatives)
- Methylating agents for N-methylation (e.g., methyl iodide or methyl sulfate)
General Synthetic Strategy
The preparation typically proceeds via nucleophilic substitution and reductive amination steps:
Nucleophilic Substitution:
A halogenated propyl intermediate (e.g., 3-chloropropylamine or its protected form) is reacted with pyrrolidine under basic conditions to form the pyrrolidinyl propyl amine intermediate. This reaction is often carried out in polar aprotic solvents such as N,N-dimethylacetamide, dimethyl sulfoxide, or N-methyl-2-pyrrolidone at elevated temperatures (around 120–130°C) with bases like triethylamine or potassium carbonate to facilitate substitution.Introduction of 4-Chlorophenyl Group:
The 4-chlorophenyl moiety is introduced via condensation with 4-chlorophenyl methyl amine or its derivatives. This step may involve coupling reactions under mild conditions, often in solvents like toluene or benzene, with the assistance of bases and sometimes catalysts to promote the formation of the C-N bond.Methylation of Amine:
The secondary amine is methylated to form the N-methyl amine. This can be achieved through methylation agents such as methyl iodide or via reductive amination using formaldehyde and a reducing agent. Protection and deprotection strategies may be employed to control selectivity during methylation.Purification and Salt Formation:
The final compound can be purified by crystallization or chromatography. It is often converted into pharmaceutically acceptable salts (e.g., hydrochloride or hydrobromide salts) by treatment with acid gases or acidified solvents, enhancing stability and solubility.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Pyrrolidine + 3-chloropropylamine + base | N,N-dimethylacetamide, DMSO, NMP | 120–130°C | Base: triethylamine, potassium carbonate |
| Condensation | 4-Chlorophenyl methyl amine + intermediate | Toluene, benzene, xylene | 80–130°C | May require prolonged reaction times |
| Methylation | Methyl iodide or formaldehyde + reducing agent | Acetonitrile or suitable solvent | Room temp to 50°C | Protection of other amines may be necessary |
| Salt formation | HCl gas or aqueous acid treatment | Acetone, methanol, ethanol | Ambient to 85°C | Formation of mono- or dihydrochloride salts possible |
Research Findings and Optimization Notes
Solvent Effects: Polar aprotic solvents such as N,N-dimethylacetamide and dimethyl sulfoxide facilitate nucleophilic substitution by stabilizing the transition state and enhancing the nucleophilicity of pyrrolidine.
Base Selection: Bases like triethylamine and potassium carbonate are preferred for their ability to scavenge generated acids and promote substitution without side reactions.
Temperature Control: Elevated temperatures (120–130°C) improve reaction rates but require careful monitoring to avoid decomposition.
Salt Formation: Acid hydrolysis and salt formation steps are optimized by choosing appropriate acids (e.g., sulfuric acid or hydrobromic acid) and solvents (ketones or alcohols) to yield stable, pharmaceutically acceptable salts.
Recovery and Recycling: Byproducts such as benzyl amine formed during hydrolysis can be recovered and recycled to improve overall process efficiency.
Example Synthetic Procedure (Adapted from Patent Literature)
Synthesis of Intermediate:
React pyrrolidine (1 equivalent) with 3-chloropropylamine derivative (1.1 equivalents) in N,N-dimethylacetamide with triethylamine (2 equivalents) at 125°C for 6 hours under nitrogen atmosphere.Coupling with 4-Chlorophenyl Methyl Amine:
Add 4-chlorophenyl methyl amine (1 equivalent) to the above reaction mixture, continue stirring at 100°C for 8 hours.Methylation:
Cool the reaction mixture to room temperature, add methyl iodide (1.2 equivalents), and stir for 12 hours.Purification and Salt Formation:
Concentrate the reaction mixture under reduced pressure, dissolve residue in acetone, and bubble hydrochloric acid gas to form the hydrochloride salt. Filter and dry the product.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Value | Comments |
|---|---|---|
| Solvent | N,N-Dimethylacetamide, DMSO, NMP | Polar aprotic solvents preferred |
| Base | Triethylamine, Potassium carbonate | Promotes nucleophilic substitution |
| Temperature (substitution) | 120–130°C | Higher temp accelerates reaction |
| Temperature (salt formation) | 20–85°C | Controlled to avoid decomposition |
| Acid for salt formation | HCl, HBr, H2SO4 | Choice affects salt type and stability |
| Reaction time | 6–12 hours | Depends on step and scale |
Chemical Reactions Analysis
Nucleophilic Substitution and Alkylation
-
Core scaffold synthesis : Intermediate 3-(pyrrolidin-1-yl)propan-1-amine derivatives are often synthesized via alkylation of pyrrolidine with halogenated precursors. For example:
-
Reaction of 1-bromo-3-chloropropane with pyrrolidine forms 3-(pyrrolidin-1-yl)propyl chloride, which undergoes further coupling with 4-chlorophenyl groups via Suzuki-Miyaura cross-coupling (Pd catalysis) .
-
Methylation of the amine group is achieved via reductive amination using formaldehyde and sodium cyanoborohydride, yielding the tertiary methylamine moiety .
-
Coupling Reactions
-
Buchwald-Hartwig Amination : Aryl halides (e.g., 4-chlorophenyl derivatives) react with amines under palladium catalysis to form C–N bonds. This method is critical for attaching the 4-chlorophenyl group to the pyrrolidine-propyl chain .
-
Example:
-
Reductive Amination
-
The methylamine group is introduced via reductive amination of the primary amine intermediate using formaldehyde and reducing agents (e.g., NaBHCN):
This step typically achieves >80% yield under optimized conditions .
Substituent Effects on Bioactivity
Structural analogs from SAR studies reveal:
Stability Under Physiological Conditions
-
Oxidative metabolism : The pyrrolidine ring undergoes CYP450-mediated oxidation to form pyrrolidone derivatives, a common metabolic pathway for tertiary amines .
-
Hydrolytic cleavage : The propyl linker is resistant to hydrolysis at physiological pH, ensuring in vivo stability .
Catalytic Coupling Efficiency
| Reaction Type | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| Buchwald-Hartwig amination | Pd(OAc)/Xantphos | 92 | 98 |
| Reductive amination | NaBHCN | 85 | 95 |
| Suzuki coupling | Pd(PPh) | 78 | 97 |
Solvent and Temperature Effects
Scientific Research Applications
Scientific Research Applications
The compound has shown promise in several areas of scientific research, particularly in medicinal chemistry and pharmacology.
Pharmacological Research
Research indicates that compounds with similar structures to [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine have potential applications in treating neurological disorders. Investigations into its effects on neurotransmitter systems may reveal its utility in developing treatments for conditions such as depression and anxiety.
Synthetic Chemistry
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows chemists to modify it to produce derivatives with enhanced biological activities. Studies focusing on synthetic pathways involving this compound are crucial for drug discovery.
Toxicological Studies
Given the increasing concern regarding the safety of new chemical entities, toxicological evaluations of this compound are essential. These studies assess the compound's safety profile, including its effects on human health and the environment.
Case Studies
Several case studies highlight the applications and implications of this compound in research:
Case Study 1: Neuropharmacology
A study conducted on similar pyrrolidine derivatives demonstrated their interaction with serotonin receptors, suggesting potential antidepressant properties. The findings underscore the need for further exploration of this compound in this context.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing novel compounds from this compound has led to the development of new analgesics. These derivatives exhibited improved efficacy compared to their predecessors, showcasing the importance of this compound in drug development.
Mechanism of Action
The mechanism of action of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake.
Comparison with Similar Compounds
[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine: can be compared with other similar compounds, such as:
[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-amine: Similar structure but with a shorter alkyl chain.
[1-(4-Chloro-phenyl)-3-piperidin-1-yl-propyl]-methyl-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-ethyl-amine: Similar structure but with an ethyl group instead of a methyl group.
These comparisons highlight the uniqueness of This compound
Biological Activity
[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine (CAS No. 672309-97-6) is a synthetic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C14H21ClN2
- Molecular Weight : 252.78 g/mol
- IUPAC Name : 1-(4-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It may function as:
- Agonist or Antagonist : The compound can modulate receptor activity, influencing neurotransmitter release and uptake.
- Inhibitor of Enzymatic Activity : It has been studied for its potential to inhibit certain enzymes involved in neurotransmitter metabolism.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound's structure suggests it may exhibit:
- Antibacterial Activity : In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial potential, with some derivatives demonstrating MIC values as low as 0.0039 mg/mL against S. aureus .
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.0039 | S. aureus |
| Other Pyrrolidine Derivatives | 0.025 | E. coli |
Neuropharmacological Effects
Research indicates that compounds similar to this compound may possess neuropharmacological properties, potentially impacting conditions such as anxiety and depression. Studies have suggested:
- Serotonin Receptor Modulation : The compound may interact with serotonin receptors, leading to altered mood and behavior in experimental models.
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Antibacterial Activity Study : A comparative study evaluated various pyrrolidine derivatives, highlighting that modifications in the phenyl ring significantly enhance antibacterial activity. The presence of halogen substituents was found to correlate with increased efficacy against gram-positive bacteria .
- Neuropharmacological Assessment : In animal models, derivatives of pyrrolidine were assessed for their effects on anxiety-like behaviors, showing promise as anxiolytic agents through modulation of neurotransmitter systems .
Q & A
Q. What synthetic methodologies are recommended for [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine?
A plausible route involves a multi-step synthesis similar to protocols for structurally related amines. For example:
- Coupling Reactions : Use a palladium or copper-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig) to introduce the pyrrolidine moiety. demonstrates copper(I) bromide as a catalyst for amine coupling .
- Solvent Selection : Polar aprotic solvents like DMSO or DMF are preferred for facilitating nucleophilic substitutions (see for DMSO use in analogous reactions) .
- Purification : Column chromatography (e.g., gradient elution with ethyl acetate/hexane) is critical, as highlighted in for isolating amine derivatives with >95% purity .
Q. How can the compound’s structural integrity and purity be validated?
Methodological validation should include:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Key peaks for the 4-chlorophenyl group (δ ~7.3 ppm for aromatic protons) and pyrrolidine protons (δ ~2.5–3.5 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- Chromatography : HPLC or GC-MS to assess purity (>98% for pharmacological studies).
- X-ray Crystallography : For unambiguous confirmation, as in ’s structural reports for chlorophenyl derivatives .
Q. What safety protocols are essential for handling this compound?
- Exposure Mitigation : Use fume hoods, gloves, and closed systems during synthesis (per ’s guidelines for chlorophenyl-containing amines) .
- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent degradation, as suggested for similar amines in .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
reports a 17.9% yield for a structurally related amine, highlighting potential inefficiencies. Methodological improvements include:
- Catalyst Screening : Test alternatives to copper(I) bromide (e.g., Pd₂(dba)₃ with Xantphos ligands) .
- Reaction Kinetics : Extend reaction time (>48 hours) or elevate temperature (50–60°C) to enhance conversion ( used 35°C for 48 hours) .
- Additives : Introduce phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity.
Q. How do solvent polarity and reaction conditions influence stereochemical outcomes?
- Solvent Effects : Polar solvents (DMSO/DMF) stabilize transition states in SN2 mechanisms, favoring specific stereoisomers. ’s use of DMSO may explain its regioselectivity .
- Temperature Control : Lower temperatures (<30°C) can reduce racemization in chiral intermediates (see ’s protocols for pyrimidine synthesis) .
Q. What computational tools predict the compound’s pharmacokinetic or binding properties?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors).
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., chlorophenyl’s electrophilic aromatic ring) .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity ( emphasizes theory-driven methodology) .
Q. How to address contradictions in spectroscopic data across studies?
- Case Example : If NMR signals for pyrrolidine protons vary between studies, verify solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. ’s ¹H NMR in CDCl₃ showed distinct splitting patterns .
- Reproducibility : Cross-validate with independent techniques (e.g., IR for functional groups, as in ’s analysis of morpholine derivatives) .
Q. What strategies resolve discrepancies in biological activity data?
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (pH, temperature).
- Impurity Profiling : Trace impurities (e.g., unreacted chlorophenyl precursors) may skew results ( warns about uncharacterized byproducts) .
- Theoretical Frameworks : Align experimental design with established models (e.g., receptor occupancy theories in ) .
Q. How to design stability studies for this compound under varying conditions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
